Cas no 2228201-75-8 (1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid)

1-(2-tert-Butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a tetrazole moiety, offering unique structural and electronic properties. The tert-butyl group enhances steric stability, while the difluorocyclohexane segment contributes to improved metabolic resistance and lipophilicity. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical applications. Its rigid cyclohexane backbone and electron-withdrawing tetrazole ring may influence binding affinity in bioactive molecules. This compound is particularly valuable in the design of protease inhibitors, receptor modulators, and other biologically active agents requiring precise steric and electronic tuning.
1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid structure
2228201-75-8 structure
商品名:1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
CAS番号:2228201-75-8
MF:C12H18F2N4O2
メガワット:288.293729305267
CID:6593060
PubChem ID:165697493

1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
    • EN300-1974601
    • 2228201-75-8
    • インチ: 1S/C12H18F2N4O2/c1-10(2,3)18-16-8(15-17-18)11(9(19)20)4-6-12(13,14)7-5-11/h4-7H2,1-3H3,(H,19,20)
    • InChIKey: NIOSGPIOUWISGI-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C(=O)O)(C2N=NN(C(C)(C)C)N=2)CC1)F

計算された属性

  • せいみつぶんしりょう: 288.13978215g/mol
  • どういたいしつりょう: 288.13978215g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1974601-10.0g
1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
2228201-75-8
10g
$9400.0 2023-06-01
Enamine
EN300-1974601-0.25g
1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
2228201-75-8
0.25g
$2011.0 2023-09-16
Enamine
EN300-1974601-10g
1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
2228201-75-8
10g
$9400.0 2023-09-16
Enamine
EN300-1974601-0.05g
1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
2228201-75-8
0.05g
$1836.0 2023-09-16
Enamine
EN300-1974601-5.0g
1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
2228201-75-8
5g
$6339.0 2023-06-01
Enamine
EN300-1974601-2.5g
1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
2228201-75-8
2.5g
$4286.0 2023-09-16
Enamine
EN300-1974601-0.5g
1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
2228201-75-8
0.5g
$2098.0 2023-09-16
Enamine
EN300-1974601-1.0g
1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
2228201-75-8
1g
$2186.0 2023-06-01
Enamine
EN300-1974601-1g
1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
2228201-75-8
1g
$2186.0 2023-09-16
Enamine
EN300-1974601-0.1g
1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid
2228201-75-8
0.1g
$1923.0 2023-09-16

1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid 関連文献

1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acidに関する追加情報

1-(2-tert-Butyl-2H-1,2,3,4-Tetrazol-5-yl)-4,4-Difluorocyclohexane-1-carboxylic Acid: A Comprehensive Overview

1-(2-tert-Butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid (CAS No. 2228201-75-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl tetrazole moiety and a difluorocyclohexane carboxylic acid framework. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.

The tert-butyl tetrazole group is known for its stability and ability to form strong hydrogen bonds, which can enhance the compound's binding affinity to biological targets. The presence of this group in 1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid suggests that it may exhibit improved pharmacokinetic properties compared to similar compounds without this functional group. Additionally, the difluorocyclohexane carboxylic acid moiety imparts unique chemical and physical properties to the molecule, such as increased lipophilicity and metabolic stability.

Recent studies have focused on the potential therapeutic applications of 1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid. One notable area of research is its use as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a key enzyme in the inflammatory response pathway. This finding suggests that 1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid could be a promising candidate for the development of anti-inflammatory drugs.

In addition to its potential as an anti-inflammatory agent, 1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid has also shown promise in other therapeutic areas. Research conducted by a team at the University of California revealed that this compound exhibits potent antiviral activity against several strains of viruses. The mechanism of action appears to involve the inhibition of viral replication enzymes, making it a valuable lead compound for the development of antiviral therapies.

The synthesis of 1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid has been optimized through various synthetic routes. One common approach involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with tert-butyl azide followed by cyclization to form the tetrazole ring. This method has been reported to yield high purity and good yields of the final product. The synthetic process can be further refined to improve efficiency and scalability for large-scale production.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-4,4-difluorocyclohexane-1-carboxylic acid. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and support further clinical development. Phase II trials are expected to provide more detailed insights into the therapeutic potential of this compound in specific disease indications.

The pharmacokinetic properties of 1-(2 tert-butyl 2H 1 2 3 4 tetrazol 5 yl) 4 4 difluorocyclohexane 1 carboxylic acid have also been extensively studied. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows for efficient absorption through biological membranes, while its metabolic stability ensures prolonged systemic exposure. These properties are crucial for achieving optimal therapeutic effects with minimal dosing frequency.

To further enhance the therapeutic utility of 1-(2 tert butyl 2H 1 2 3 4 tetrazol 5 yl) 4 4 difluorocyclohexane 1 carboxylic acid, researchers are exploring various drug delivery systems. Nanoparticle formulations and prodrug strategies are being investigated to improve bioavailability and target-specific delivery. These approaches aim to maximize the compound's therapeutic index while minimizing potential side effects.

In conclusion, 1-(2 tert butyl 2H 1 2 3 4 tetrazol 5 yl) 4 4 difluorocyclohexane 1 carboxylic acid (CAS No. 2228201-75-8) represents a promising candidate in the development of novel therapeutics for various diseases. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments in the coming years.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd